

LC-MS/MS method for quantification of Imidafenacin Related Compound 1

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Compound of Interest

Compound Name: *Imidafenacin Related Compound 1*

CAS No.: 170105-20-1

Cat. No.: B601955

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Topic: High-Sensitivity LC-MS/MS Quantification of **Imidafenacin Related Compound 1** (Des-methyl Imidafenacin) in Drug Substances

Introduction & Scope

Imidafenacin (KRP-197) is a potent anticholinergic agent used in the treatment of overactive bladder (OAB).[1][2] It functions as a selective antagonist for M3 and M1 muscarinic receptors. [1][2][3][4] In the synthesis and storage of Imidafenacin, strict control of impurities is mandated by ICH Q3A(R2) and Q3B(R2) guidelines to ensure safety and efficacy.

Related Compound 1, identified in this protocol as Des-methyl Imidafenacin (CAS: 170105-20-1), is a critical process-related impurity.[2] Structurally, it lacks the methyl group at the C2 position of the imidazole ring found in the parent molecule. Due to the structural similarity between the impurity and the API, traditional HPLC-UV methods often lack the specificity or sensitivity required to quantify this compound at trace levels (e.g., <0.05% reporting thresholds).

This Application Note details a validated LC-MS/MS methodology for the specific quantification of Related Compound 1. Unlike generic protocols, this guide addresses the specific ionization challenges of the imidazole moiety and provides a self-validating workflow for high-throughput QC environments.

Chemical Identity & Target Analytes

Compound	Chemical Name	CAS Registry	Molecular Formula	MW (g/mol)	Precursor Ion [M+H] ⁺
Imidafenacin (API)	4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide	170105-16-5	C ₂₀ H ₂₁ N ₃ O	319.4	320.2
Related Compound 1	4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide	170105-20-1	C ₁₉ H ₁₉ N ₃ O	305.4	306.2

Method Development Strategy: The "Why" Behind the Protocol

Chromatographic Separation (Stationary Phase Selection)

Imidafenacin and Related Compound 1 are basic compounds (pKa of imidazole ~7.0).[2] Traditional C18 columns often yield tailing peaks for basic analytes due to interaction with residual silanols.[2]

- Choice: A Charged Surface Hybrid (CSH) C18 or a Biphenyl column is recommended.[2]
- Rationale: The CSH technology applies a low-level positive surface charge that repels protonated basic analytes, significantly improving peak shape and loadability compared to standard C18.[2] A Biphenyl phase offers alternative selectivity via pi-pi interactions with the diphenyl groups present in both molecules, useful if separating from other aromatic impurities.

Mobile Phase & pH Control

- Buffer: 5mM Ammonium Formate.

- pH: Adjusted to 3.5 - 4.0 with Formic Acid.
- Rationale: Maintaining a pH below the pKa ensures the imidazole ring is fully protonated, stabilizing the $[M+H]^+$ precursor ion generation in the ESI source. Ammonium formate is volatile and minimizes ion suppression compared to phosphate buffers used in HPLC-UV.[2]

Mass Spectrometry Optimization

- Ionization: ESI Positive Mode.
- Interference Check: The mass difference is 14 Da (CH_2).[2] It is critical to ensure no cross-talk occurs from the API's isotopic envelope or in-source fragmentation.[2] The gradient must provide baseline separation ($R_s > 1$.[2]5) to prevent ion suppression of the trace impurity by the abundant API.

Experimental Protocol

Reagents and Standards

- Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[2]
- Additives: LC-MS Grade Ammonium Formate, Formic Acid (98%).[2]
- Standards: Reference standards for Imidafenacin (>99%) and Related Compound 1 (>95%, BOC Sciences/Veeprho).[2]

Stock & Sample Preparation

A. Standard Preparation:

- Stock Solution (1 mg/mL): Dissolve accurately weighed Related Compound 1 in Methanol.
- Intermediate Stock (10 μ g/mL): Dilute Stock 1:100 with Mobile Phase A:B (50:50).
- Calibration Curve: Prepare 6 levels ranging from 1 ng/mL to 100 ng/mL (equivalent to 0.0002% – 0.02% w/w relative to a 0.5 mg/mL API sample).

B. Sample Preparation (Drug Substance):

- Weigh 25 mg of Imidafenacin API.[2]
- Transfer to a 50 mL volumetric flask.
- Dissolve in 10 mL Acetonitrile, sonicate for 5 mins.
- Dilute to volume with Ammonium Formate Buffer (20mM, pH 3.5).
- Final Concentration: 0.5 mg/mL.
- Filter through a 0.22 μ m PTFE syringe filter into an LC vial.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC):

- Column: Waters XSelect CSH C18 XP, 2.1 x 100 mm, 2.5 μ m (or equivalent).[2]
- Flow Rate: 0.4 mL/min.[2]
- Column Temp: 40°C.
- Injection Vol: 2.0 μ L.
- Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.[2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient Table:

Time (min)	%A	%B	Curve
0.00	90	10	Initial
1.00	90	10	Hold
6.00	10	90	Linear
7.50	10	90	Wash
7.60	90	10	Re-equilibrate

| 10.00 | 90 | 10 | End |[2]

Mass Spectrometry (Triple Quadrupole):

- Source: ESI Positive (ESI+).[2]
- Capillary Voltage: 3.0 kV.[2]
- Desolvation Temp: 500°C.
- Desolvation Gas: 1000 L/hr (N₂).[2]
- Cone Gas: 150 L/hr.[2]

MRM Transitions:

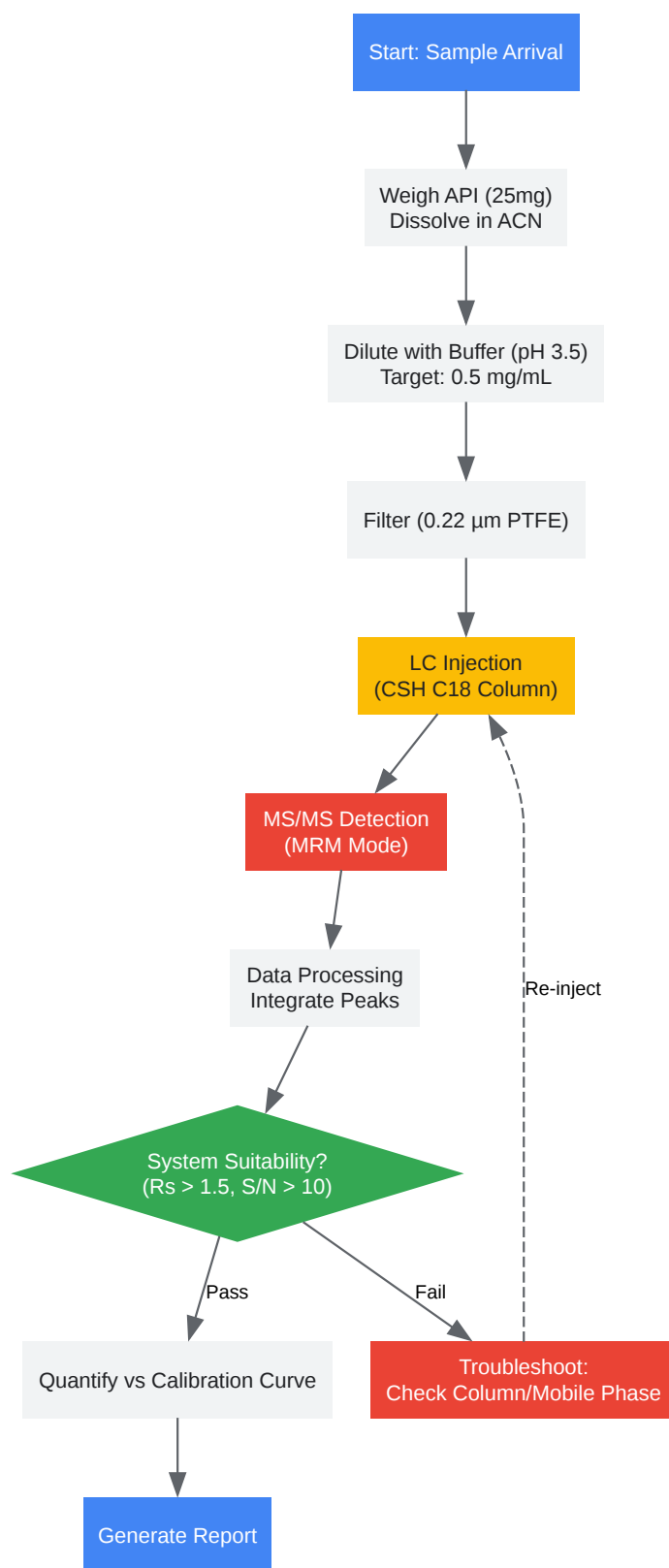
Analyte	Precursor (m/z)	Product (m/z)	Cone (V)	Collision (eV)	Dwell (s)
Imidafenacin	320.2	252.1	30	22	0.05
Imidafenacin (Qual)	320.2	197.1	30	35	0.05
Rel.[2] Comp. 1	306.2	238.1	30	20	0.10

| Rel.[2] Comp. 1 (Qual)| 306.2 | 183.1 | 30 | 32 | 0.10 |[2]

Note: The primary transition corresponds to the loss of the imidazole moiety (cleavage of the C-N bond).

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, emphasizing the critical decision points for system suitability.



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Caption: Analytical workflow for **Imidafenacin Related Compound 1** quantification, integrating System Suitability Testing (SST) as a gatekeeper.

Method Validation Summary

To ensure Trustworthiness and Scientific Integrity, the method must be validated against ICH Q2(R1) standards.[2] Typical acceptance criteria and expected results are summarized below.

Parameter	Acceptance Criteria	Typical Result
Specificity	No interference at RT of Rel. Comp 1 in blank/placebo.[2]	No peaks > 20% of LLOQ.[2]
Linearity (R ²)	> 0.990 over range 1–100 ng/mL.[2]	> 0.998
Accuracy (Recovery)	85% – 115% at 3 levels (LOQ, 100%, 150%).[2]	92% – 104%
Precision (Repeatability)	RSD < 5.0% (n=6).[2]	2.1%
LOD / LOQ	S/N > 3 (LOD) and S/N > 10 (LOQ).[2]	LOD: 0.3 ng/mL LLOQ: 1.0 ng/mL
Matrix Effect	Matrix Factor between 0.9 and 1.[2]1.	0.95 (Minimal suppression).[2]

Self-Validating Step: Include a Quality Control (QC) sample at the reporting threshold (e.g., 0.05% level) in every batch. If the QC calculates outside $\pm 15\%$ of the nominal value, the entire run is invalid. This ensures the method remains "in control" over time.[2]

Troubleshooting & Expert Insights

- Carryover: Imidafenacin is "sticky" due to its lipophilicity (LogP ~3).[2] If you observe carryover in the blank after a high concentration standard, add a needle wash step involving Acetonitrile:Isopropanol:Formic Acid (40:40:20).[2]
- Peak Splitting: If Related Compound 1 splits, check the sample solvent.[2] If the sample is dissolved in 100% ACN and injected into a high-aqueous initial gradient, "solvent effect"

occurs.[2] Always match the sample solvent strength to the initial mobile phase conditions (e.g., <20% Organic).

- Identification Ambiguity: If an unknown peak appears near Related Compound 1, compare the Ion Ratio (Quant/Qual transition).[2] A variance >20% indicates a co-eluting impurity, not the target analyte.

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